
4-Fluoro-2-methyl-5-nitroaniline
Overview
Description
4-Fluoro-2-methyl-5-nitroaniline is an organic compound with the molecular formula C7H7FN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom, a methyl group, and a nitro group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Mechanism of Action
Target of Action
It is known that nitroaniline compounds can interact with various biological targets, including enzymes and receptors .
Mode of Action
4-Fluoro-2-methyl-5-nitroaniline, like other nitroaniline compounds, can undergo various types of reactions, including substitution and reduction reactions . The nitro group in the compound can be reduced to an amine group, which can further interact with its targets .
Biochemical Pathways
Nitroaniline compounds are known to interfere with the normal functioning of certain enzymes, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w value, suggests that it may be distributed into lipid-rich tissues .
Result of Action
Nitroaniline compounds can cause oxidative stress and cytotoxicity in cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Furthermore, exposure to the compound may have harmful effects on the respiratory system, liver, and kidneys, indicating the need for appropriate protective measures when handling the compound .
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-methyl-5-nitroaniline plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound’s nitro group can undergo reduction to form amino derivatives, which can further interact with proteins and other biomolecules. These interactions often involve hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and stability in biochemical environments .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within the cell. Additionally, this compound can induce oxidative stress, affecting cell viability and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. For example, it may inhibit cytochrome P450 enzymes, leading to altered drug metabolism. The nitro group of this compound can also undergo reduction, forming reactive intermediates that can bind to DNA and proteins, potentially causing mutations or other cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade into various byproducts, which can have different effects on cellular function. Long-term exposure to the compound in in vitro or in vivo studies has shown potential for cumulative toxicity, affecting cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. High doses of this compound can cause adverse effects such as liver and kidney damage, as well as disruptions in metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. The compound can be metabolized to form amino derivatives, which can further participate in biochemical reactions. These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within the cell, affecting cellular function and viability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilicity allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and distribution. The localization and accumulation of this compound within cells can influence its activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and induce oxidative stress. The localization of this compound within cells can significantly impact its activity and overall effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2-methyl-5-nitroaniline can be synthesized through the nitration of 4-fluoro-2-methylaniline. The process involves the following steps:
Nitration: A solution of 4-fluoro-2-methylaniline in concentrated sulfuric acid is cooled to 0°C. Potassium nitrate is then added, and the mixture is stirred at room temperature for one hour.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methyl-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: The major product is 4-fluoro-2-methyl-5-aminoaniline.
Substitution: The products depend on the nucleophile used, resulting in various substituted anilines.
Scientific Research Applications
4-Fluoro-2-methyl-5-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxy-5-nitroaniline: Similar structure but with a methoxy group instead of a methyl group.
4-Fluoro-2-methyl-5-nitrobenzonitrile: Similar structure but with a nitrile group instead of an amino group.
Uniqueness
4-Fluoro-2-methyl-5-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
4-fluoro-2-methyl-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIUCVZCVMTRNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597594 | |
| Record name | 4-Fluoro-2-methyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-18-4 | |
| Record name | 4-Fluoro-2-methyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
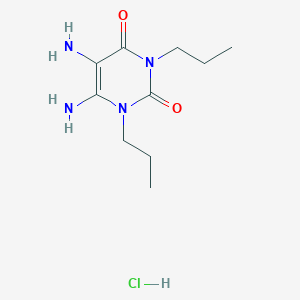


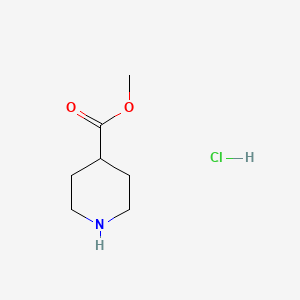
amine](/img/structure/B1342586.png)

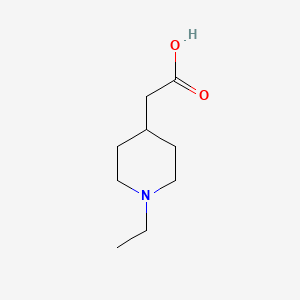
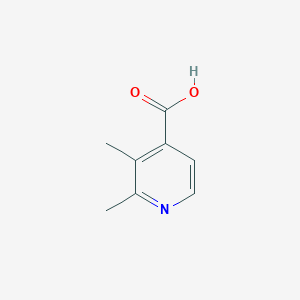

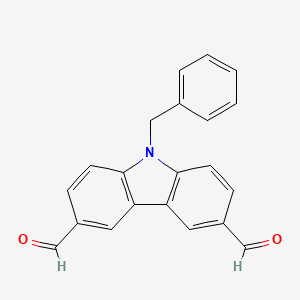
![10-Azabicyclo[4.3.1]decane](/img/structure/B1342603.png)
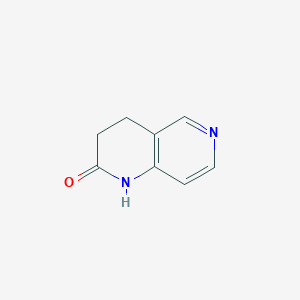

![2-Iodo-5-methoxybenzo[d]thiazole](/img/structure/B1342613.png)
